

# Application Note: Establishing a Dose-Response Curve for AZD0780 in HepG2 Cells

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## Compound of Interest

Compound Name: AZD0780  
Cat. No.: B15616349

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## Introduction

**AZD0780** is an orally active, small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 plays a critical role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR), thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[3][4][5][6] Unlike monoclonal antibody-based PCSK9 inhibitors that block the interaction between PCSK9 and LDLR, **AZD0780** features a novel mechanism of action.[7][8][9] It binds to the C-terminal domain of PCSK9, which stabilizes the PCSK9-LDLR complex at endosomal pH.[1][8] This action inhibits the lysosomal trafficking of the complex and prevents the degradation of LDLR, leading to increased recycling of the receptor to the cell surface and enhanced clearance of LDL-C.[2][8][9]

Hepatocellular carcinoma (HepG2) cells are a well-established in vitro model for studying lipid metabolism as they express both PCSK9 and LDLR. Studies have demonstrated that treatment of HepG2 cells with **AZD0780** results in increased uptake of LDL-C.[8] This application note provides a detailed protocol for establishing a dose-response curve for **AZD0780** in HepG2 cells. The described methods will enable researchers to determine the effective concentration range of **AZD0780** for modulating LDLR activity and LDL-C uptake.

## Materials and Methods

### Materials

- HepG2 cells (ATCC® HB-8065™)

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **AZD0780** (CAS No. 2455427-91-3)
- Dimethyl sulfoxide (DMSO)
- Recombinant human PCSK9 protein
- Fluorescently labeled LDL (e.g., Dil-LDL)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- BCA protein assay kit
- Primary antibodies: anti-LDLR, anti-PCSK9, anti-beta-actin
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- 96-well black, clear-bottom plates
- Cell culture flasks and plates

## Equipment

- Cell culture incubator (37°C, 5% CO<sub>2</sub>)
- Laminar flow hood
- Inverted microscope
- Centrifuge

- Plate reader with fluorescence capabilities
- Western blot electrophoresis and transfer system
- Chemiluminescence imaging system

## Experimental Protocols

### Cell Culture and Maintenance

- Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Passage cells upon reaching 80-90% confluency. For experiments, seed cells at a density of  $1 \times 10^5$  cells/well in 24-well plates or  $2 \times 10^4$  cells/well in 96-well plates and allow them to adhere overnight.

### AZD0780 Dose Preparation

- Prepare a 10 mM stock solution of **AZD0780** in DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10  $\mu$ M). Ensure the final DMSO concentration in all wells, including the vehicle control, is  $\leq 0.1\%$ .

### LDL-C Uptake Assay

- Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
- Wash the cells with PBS.
- Starve the cells in serum-free DMEM for 4-6 hours.
- Treat the cells with varying concentrations of **AZD0780** in the presence of a fixed concentration of recombinant human PCSK9 (e.g., 10  $\mu$ g/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (cells without PCSK9).

- Add fluorescently labeled LDL (e.g., Dil-LDL) to each well at a final concentration of 10 µg/mL and incubate for 4 hours at 37°C.
- Wash the cells three times with cold PBS to remove unbound Dil-LDL.
- Measure the fluorescence intensity using a plate reader (Excitation/Emission ~554/571 nm for Dil).
- Normalize the fluorescence intensity to the cell number or protein concentration.

## Western Blot Analysis of LDLR and PCSK9 Levels

- Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with different concentrations of **AZD0780** for 24 hours.
- Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
- Determine the protein concentration of the cell lysates using a BCA protein assay.
- Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against LDLR, PCSK9, and beta-actin (as a loading control) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control.

## Data Presentation

The following tables summarize hypothetical data from the described experiments to illustrate the expected dose-dependent effects of **AZD0780** on HepG2 cells.

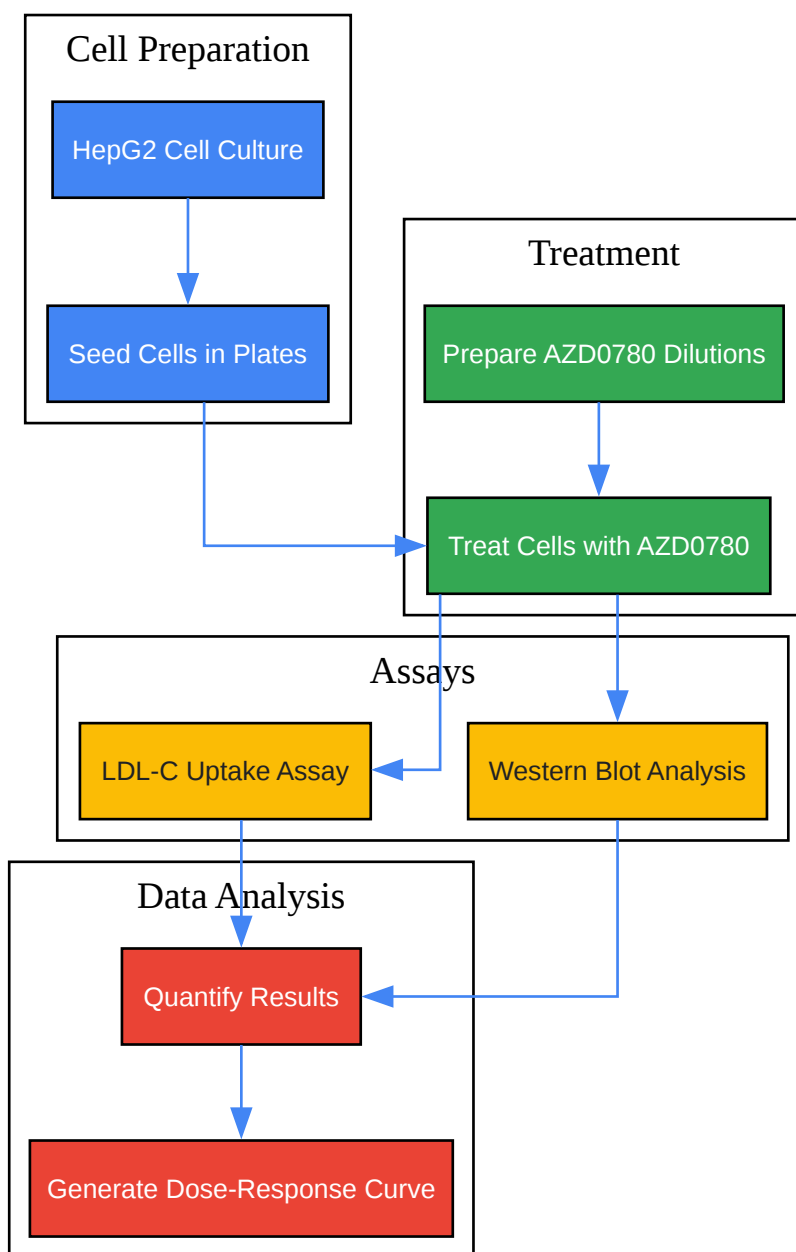
Table 1: Dose-Response of **AZD0780** on LDL-C Uptake in HepG2 Cells

AZD0780 Concentration (nM)	Mean Fluorescence Intensity (Arbitrary Units)	Standard Deviation	% Increase in LDL-C Uptake (Normalized to Vehicle)
0 (Vehicle Control)	1500	120	0%
0.1	1850	150	23.3%
1	2500	210	66.7%
10	4200	350	180.0%
100	6800	540	353.3%
1000	7500	600	400.0%
10000	7600	610	406.7%

Table 2: Effect of **AZD0780** on LDLR and PCSK9 Protein Expression in HepG2 Cells

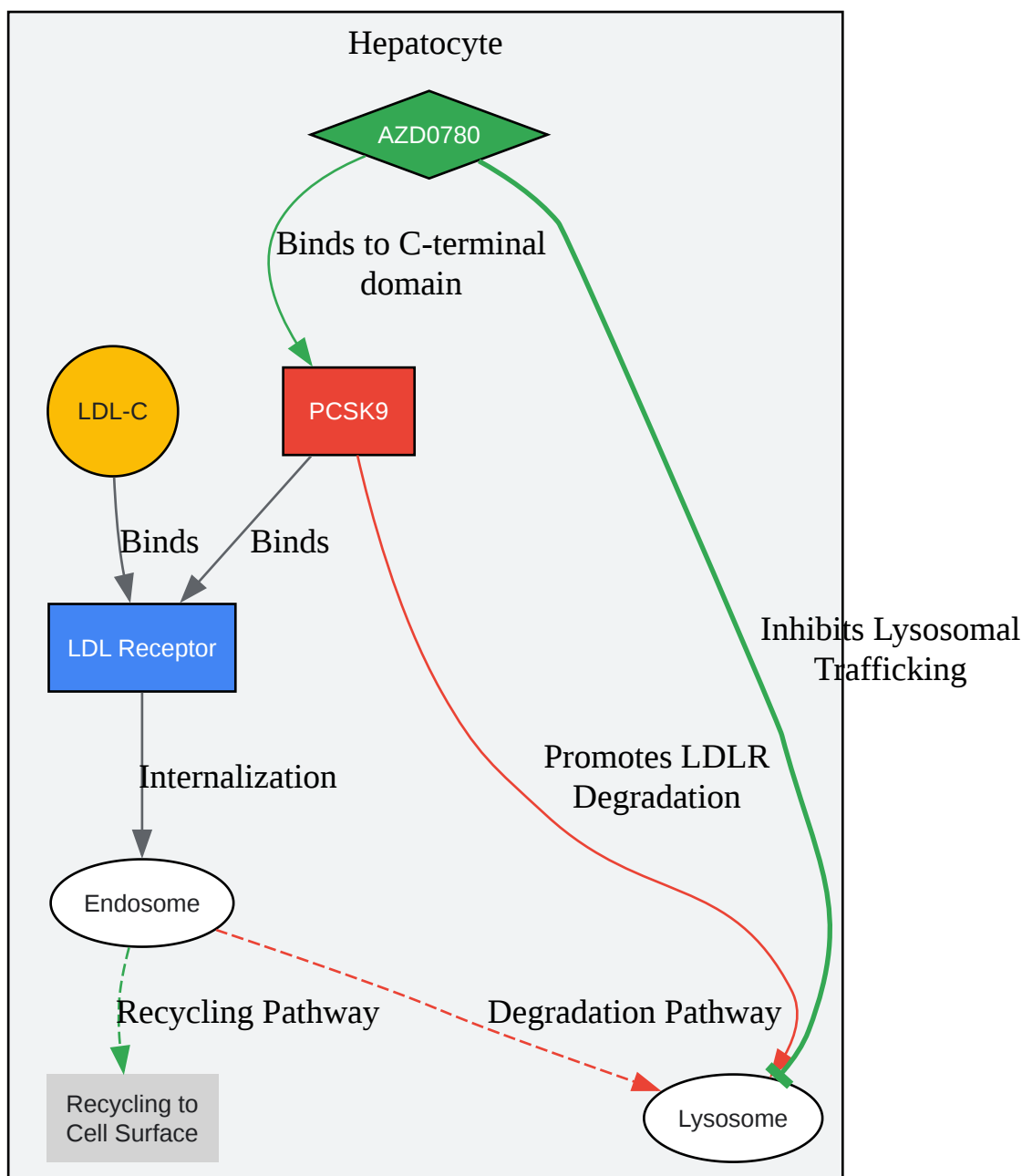
AZD0780 Concentration (nM)	Normalized LDLR Protein Level (Fold Change vs. Vehicle)	Normalized PCSK9 Protein Level (Fold Change vs. Vehicle)
0 (Vehicle Control)	1.0	1.0
1	1.5	1.1
10	2.8	1.0
100	4.5	0.9
1000	4.8	0.9

## Visualizations



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Caption: Experimental workflow for establishing a dose-response curve of **AZD0780** in HepG2 cells.



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Caption: Signaling pathway of **AZD0780** in preventing PCSK9-mediated LDLR degradation.

## Conclusion

This application note provides a comprehensive protocol for determining the dose-response relationship of **AZD0780** in HepG2 cells. The described LDL-C uptake assay and Western blot

analysis are robust methods to quantify the cellular effects of **AZD0780** on its target pathway. The resulting data will be crucial for understanding the potency and mechanism of action of this novel PCSK9 inhibitor in a relevant in vitro model, thereby guiding further preclinical and clinical development. Phase I and IIb clinical trials have already demonstrated a dose-dependent reduction in LDL-C in patients, and these in vitro experiments provide a cellular basis for these observations.<sup>[9][10]</sup>

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